molecular formula C10H12BrNO3 B13737491 1-(1-Bromobutoxy)-3-nitrobenzene

1-(1-Bromobutoxy)-3-nitrobenzene

Cat. No.: B13737491
M. Wt: 274.11 g/mol
InChI Key: VVXQCSNCUUYADJ-UHFFFAOYSA-N
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Description

1-(1-Bromobutoxy)-3-nitrobenzene is a brominated aromatic compound featuring a nitro group at the meta position (C3) and a 1-bromobutoxy substituent at the para position (C1) of the benzene ring. For instance, compounds like 1-(4-bromobutoxy)-4-nitrobenzene (CAS 55502-03-9) share similar substitution patterns and can guide inferences about crystallinity, solubility, and synthetic routes .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

1-(1-bromobutoxy)-3-nitrobenzene

InChI

InChI=1S/C10H12BrNO3/c1-2-4-10(11)15-9-6-3-5-8(7-9)12(13)14/h3,5-7,10H,2,4H2,1H3

InChI Key

VVXQCSNCUUYADJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Nitrophenol+1-BromobutaneK2CO3,SolventThis compound\text{3-Nitrophenol} + \text{1-Bromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 3-Nitrophenol+1-BromobutaneK2​CO3​,Solvent​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: 1-(1-Aminobutoxy)-3-nitrobenzene.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

1-(1-Bromobutoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.

    Chemical Probes: Utilized in the design of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutoxy)-3-nitrobenzene depends on the specific application and the reactions it undergoes. In nucleophilic substitution reactions, the bromobutoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

1-(2-Bromoethoxy)-3-nitrobenzene (CAS 13831-59-9)
  • Structure : Shorter bromoalkoxy chain (2 carbons vs. 4 in butoxy).
  • Synthesis: Prepared via nucleophilic substitution between 3-nitrophenol and 2-bromoethanol (71% yield) or dibromoethane (50% yield) .
  • Physical Properties : Analogs like 1-(2-bromoethyl)-3-nitrobenzene (CAS 16799-04-5) exhibit a melting point of 30–34°C and boiling point of 136–138°C at 0.5 mmHg, suggesting lower thermal stability compared to longer-chain derivatives .
1-(Bromomethyl)-3-nitrobenzene
  • Structure : Bromomethyl group instead of bromobutoxy.
  • Crystallography : Exhibits anisotropic displacement parameters in X-ray studies, with hydrogen-bonded 2D networks (C–H···O interactions, bond length 2.95 Å) .
  • Reactivity: Used in SN2 reactions with methylenedianiline (MDA) to form aminobenzyl derivatives, though steric hindrance limits monosubstitution efficiency .
1-(4-tert-Butylphenyl)-3-nitrobenzene
  • Structure : Bulky tert-butylphenyl group instead of bromoalkoxy.
  • Synthesis : Prepared via Suzuki coupling (42% yield), with NMR data (δ 8.43 ppm for aromatic protons) indicating electronic effects distinct from brominated analogs .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(2-Bromoethyl)-3-nitrobenzene C₈H₈BrNO₂ 230.06 30–34 136–138 (0.5 mmHg) 1.562
1-(Bromomethyl)-3-methoxy-2-nitrobenzene C₈H₈BrNO₃ 246.06
3-Nitrophenethyl bromide C₈H₈BrNO₂ 230.06

Key Observations :

  • Longer bromoalkoxy chains (e.g., butoxy) likely increase lipophilicity and reduce crystallinity compared to shorter ethoxy or bromomethyl analogs.
  • Bromine’s electronegativity enhances susceptibility to nucleophilic substitution, though steric effects from longer chains may slow reaction kinetics .

Patent and Industrial Relevance

  • 1-(Bromoethyl)-3-nitrobenzene : Cited in 27 patents, indicating industrial interest for agrochemicals or polymers .
  • 2-(Benzyloxy)-1-bromo-3-nitrobenzene : Marketed for research applications, emphasizing demand for nitrobenzene derivatives in specialty chemistry .

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